molecular formula C15H13FO2S B6405898 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261898-27-4

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95%

Cat. No.: B6405898
CAS No.: 1261898-27-4
M. Wt: 276.3 g/mol
InChI Key: UWXWLNRYELPSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% (5-EtTFA) is a fluorinated carboxylic acid that has been used in a variety of scientific research applications. 5-EtTFA is an important building block in synthetic chemistry and has been used in the synthesis of a variety of compounds, including pharmaceuticals. 5-EtTFA has also been used in the synthesis of polymers, catalysts, and other materials. 5-EtTFA has a wide range of applications in the scientific research field, as it is a versatile, non-toxic, and stable compound.

Scientific Research Applications

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% has been used in a wide variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, catalysts, and other materials. It has also been used in the synthesis of small molecules, such as dyes, surfactants, and other compounds. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% has also been used in the synthesis of catalysts, such as Lewis acids and Brønsted acids.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% acts as a Lewis acid, which is a type of compound that can accept an electron pair from another molecule. The electron pair is then used to form a coordinate bond between the two molecules. This coordinate bond is then used to form a new molecule. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also act as a Brønsted acid, which is a type of compound that can donate a proton to another molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed that 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can act as a Lewis acid, which can affect the structure and function of proteins. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also act as a Brønsted acid, which can affect the structure and function of enzymes. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also affect the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% for lab experiments include its non-toxic nature, its stability, and its versatility. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% is non-toxic and can be stored for long periods of time without degradation. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% is also a versatile compound and can be used in a variety of synthetic chemistry experiments. The main limitation of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% for lab experiments is its cost. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% is not a cheap compound and can be expensive to purchase in bulk.

Future Directions

The future directions of 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% research include its use in the synthesis of new pharmaceuticals, polymers, catalysts, and other materials. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also be used in the synthesis of small molecules, such as dyes, surfactants, and other compounds. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also be used in the synthesis of polymers, such as polyurethanes and polyesters. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also be used in the synthesis of catalysts, such as Lewis acids and Brønsted acids. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also be used in the synthesis of fluorescent probes and other compounds for use in imaging and diagnostics. 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can also be used in the synthesis of new materials for use in energy storage and conversion. Finally, 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can be used in the synthesis of new materials for use in drug delivery systems.

Synthesis Methods

5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of ethylthiophenol with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction produces 5-(4-Ethylthiophenyl)-2-fluorobenzoic acid, 95% in a yield of approximately 95%. Other methods of synthesis include the reaction of ethylthiophenol with 2-fluoro-4-chlorobenzoic acid, the reaction of ethylthiophenol and 2-fluoro-4-bromobenzoic acid, and the reaction of ethylthiophenol and 2-fluoro-4-iodobenzoic acid.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXWLNRYELPSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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